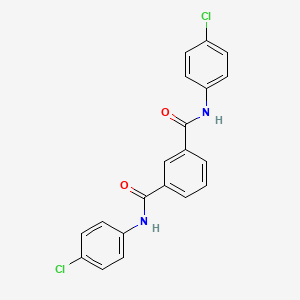
N,N'-bis(4-chlorophenyl)isophthalamide
Descripción general
Descripción
N,N'-bis(4-chlorophenyl)isophthalamide, also known as BCI, is a compound that has gained attention in the scientific community due to its potential use as an anticancer agent. BCI belongs to the family of isophthalic acid derivatives, which have been found to exhibit various biological activities, including antitumor, antiviral, and antibacterial properties.
Aplicaciones Científicas De Investigación
Environmental Fate and Isomeric Composition
The environmental fate and isomeric composition of organic pollutants like N,N'-bis(4-chlorophenyl)isophthalamide, commonly related to DDT and its metabolites, have been a subject of research. Studies have indicated that environmental processes such as biotransformation or transfer between compartments significantly influence the isomeric composition of these pollutants. Remarkable changes and shifts in o,p′-/p,p′-ratios of DDT-related compounds have been observed, suggesting a general isomer-specific differentiation during metabolism. Such analyses can offer detailed insight into environmental processes, including aspects like volatility from soil to air, environmental stability in soil, and bioaccumulation in organisms (Ricking & Schwarzbauer, 2012).
Endocrine Disrupting Potential
This compound and related compounds like DDT and DDE have been identified as endocrine disruptors in humans and wildlife. These compounds interact with nuclear receptors, acting as agonists or antagonists, and can disrupt reproductive and immune systems. They are known for their persistence and lipophilic properties, allowing them to bioaccumulate through the food chain. The impact of these compounds on mitochondrial function and apoptosis pathways has also been studied, suggesting a hypothesis of direct action on mitochondrial steroid receptors (Burgos-Aceves et al., 2021).
Contribution to Environmental Pollutants
The role of chemicals like this compound as environmental pollutants, particularly in the context of plasticizers contributing to male infertility, has been explored. These chemicals, acting as endocrine disruptors, can preferentially attack developing testes during puberty rather than adult organs. The review discusses the effects of such chemicals on mammalian spermatogenesis, including germ cell sloughing, disruption of the blood-testis-barrier, and germ cell apoptosis (Lagos-Cabré & Moreno, 2012).
Synthesis of Imidazole Derivatives for Antitumor Activity
Research has also delved into the synthesis of imidazole derivatives, including compounds like bis(2-chloroethyl)amino derivatives of imidazole, for potential antitumor activity. Some of these compounds have passed preclinical testing stages, making them interesting not only for the search for new antitumor drugs but also for understanding different biological properties (Iradyan et al., 2009).
Propiedades
IUPAC Name |
1-N,3-N-bis(4-chlorophenyl)benzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O2/c21-15-4-8-17(9-5-15)23-19(25)13-2-1-3-14(12-13)20(26)24-18-10-6-16(22)7-11-18/h1-12H,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQNBXPSTGVBRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



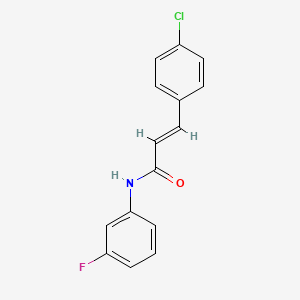
![2-(2,4-dimethylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5882300.png)
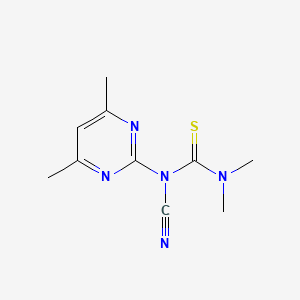
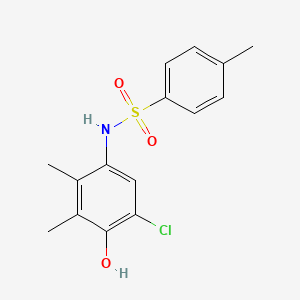


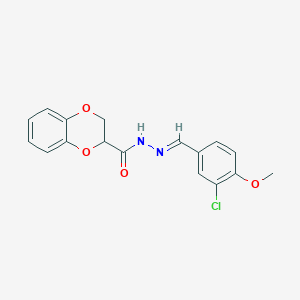
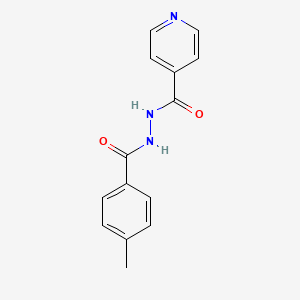

![methyl 4-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5882361.png)
![methyl N-{[1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate](/img/structure/B5882363.png)
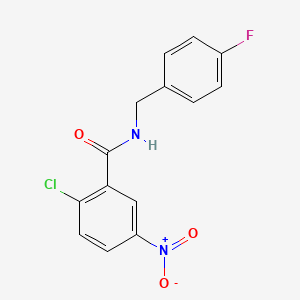
![3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzaldehyde](/img/structure/B5882384.png)
![1-(cyclobutylcarbonyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5882395.png)